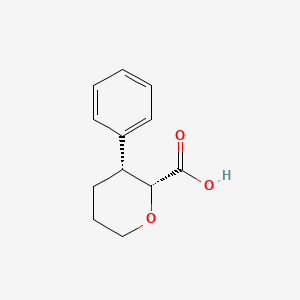
(2R,3R)-3-Phenyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3R)-3-Phenyloxane-2-carboxylic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It’s also known as "2H-Pyran-2-carboxylic acid, tetrahydro-3-phenyl-, (2R,3R)-" .
Molecular Structure Analysis
The molecular structure of “(2R,3R)-3-Phenyloxane-2-carboxylic acid” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to the molecule’s InChI or SMILES string, or to visualize the structure using specialized software .Wissenschaftliche Forschungsanwendungen
Clinical Research and Biomarker Verification
The compound is utilized in mass spectrometry for the verification of proteins and metabolites of clinical interest. This process is crucial in translational research, which aims to convert basic science discoveries into clinical applications to improve human health .
Therapeutic Effects in Medicine
It has been observed that certain cannabinoids, which may include derivatives of phenyloxane carboxylic acid, can have therapeutic effects. These compounds are used to treat chronic pain and muscle spasms, especially in adults with multiple sclerosis .
Microbial Metabolism and Pathogenicity
The compound plays a role in the metabolism of certain pathogens. For example, it’s involved in the metabolism of 2,3-butanediol in Neisseria gonorrhoeae, which can influence the virulence of this pathogen .
Industrial Biotechnology
Microbial routes to synthesize (2R,3R)-3-Phenyloxane-2-carboxylic acid derivatives are being developed for industrial applications, such as antifreeze agents and low freezing point fuels. These routes are also important for providing chiral groups in drugs .
Chelation and Metal Industry Applications
Similar to tartaric acid, derivatives of phenyloxane carboxylic acid may serve as chelating agents. They can complex micronutrients in soil fertilizers and clean metal surfaces, which is beneficial in agriculture and metal industries .
Synthetic Biology and Metabolic Engineering
Advances in synthetic biology and metabolic engineering have enabled the development of microbial cell factories. These factories can produce (2R,3R)-3-Phenyloxane-2-carboxylic acid derivatives with improved titers, yields, productivities, and optical purities, which are crucial for various industrial and pharmaceutical applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R)-3-phenyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZHWXWHLGJQQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Phenyloxane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2857078.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate](/img/structure/B2857079.png)
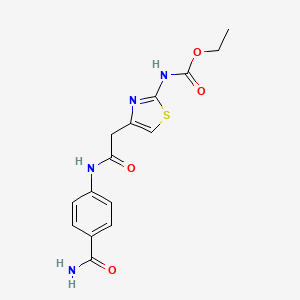
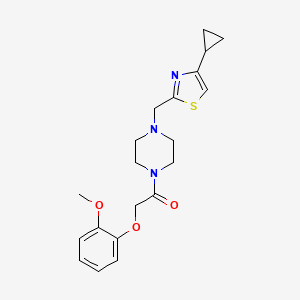
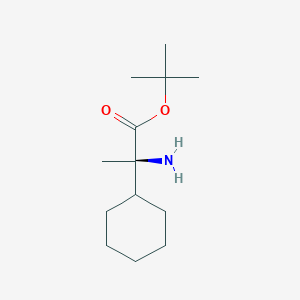
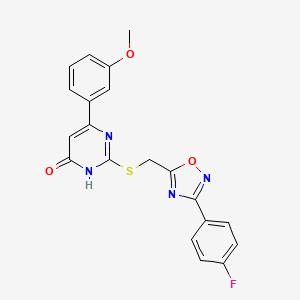

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

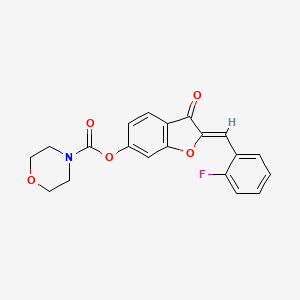

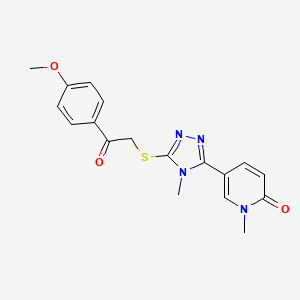
![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)